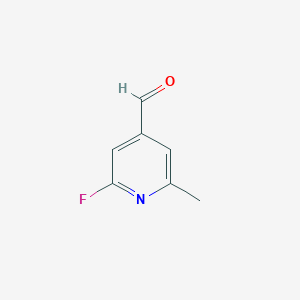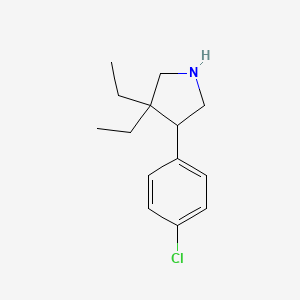![molecular formula C12H20O3 B13197283 Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13197283.png)
Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-oxaspiro[2.6]nonane-2-carboxylate: A similar compound with slight structural differences.
Other spiro compounds: Various spiro compounds with different substituents and functional groups.
Uniqueness
Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-9-5-4-7-12(8-6-9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3 |
Clave InChI |
RRCDZFUMKDFJHC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2(CC1)C(O2)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13197200.png)
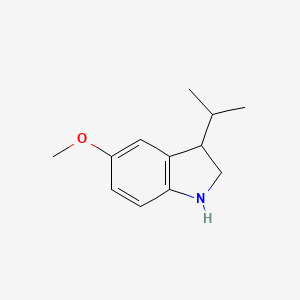
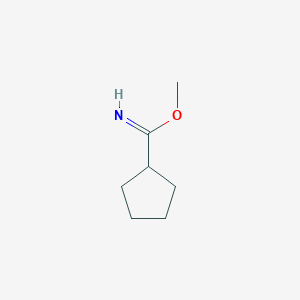
![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)
![({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)




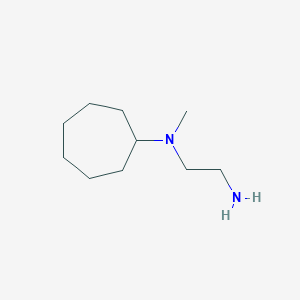
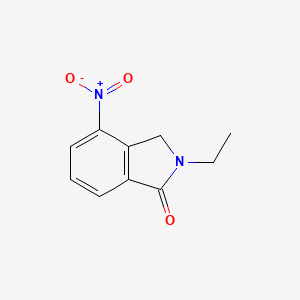
![4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13197265.png)
